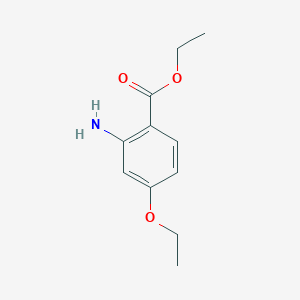

Ethyl 2-amino-4-ethoxybenzoate

Description

Ethyl 2-amino-4-ethoxybenzoate is an aromatic ester derivative characterized by an amino group at the 2-position and an ethoxy group at the 4-position of the benzoate ring. This compound is structurally related to para-aminobenzoic acid (PABA) derivatives, which are widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis. Notably, Ethyl 2-amino-4-ethoxybenzoate is listed as discontinued in commercial catalogs , suggesting challenges in synthesis, stability, or market demand compared to similar analogs.

Propriétés

IUPAC Name |

ethyl 2-amino-4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTUQRRQYNPNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares Ethyl 2-amino-4-ethoxybenzoate with structurally related esters, focusing on physicochemical properties, functional groups, and applications.

Structural and Functional Group Comparisons

Notes:

- Ethoxylated ethyl-4-aminobenzoate has significantly higher molecular weight (1266.6 vs. ~200–400 g/mol for others) due to extensive ethoxylation (25 ethylene oxide units). This increases water solubility, making it suitable for cosmetic formulations .

- Nitro-containing analogs (e.g., Ethyl 4-nitrobenzoylacetate) exhibit higher reactivity in electrophilic substitutions due to electron-withdrawing nitro groups, unlike the electron-donating amino group in the target compound .

Physicochemical and Stability Considerations

- Solubility: Ethyl 2-amino-4-ethoxybenzoate’s amino and ethoxy groups balance polarity, likely rendering it soluble in polar aprotic solvents (e.g., DMSO). In contrast, Ethoxylated ethyl-4-aminobenzoate’s high water solubility (>99% purity) is advantageous in aqueous formulations .

- Reactivity: The amino group in the target compound may participate in diazotization or acylation reactions, whereas nitro analogs are more suited for reduction reactions to form amines .

- Stability: Ethyl 2-amino-4-ethoxybenzoate’s discontinued commercial status hints at instability (e.g., oxidation of the amino group) compared to nitro or ethoxylated derivatives, which are more shelf-stable.

Q & A

Q. What computational tools are effective for predicting the environmental fate of Ethyl 2-amino-4-ethoxybenzoate?

- Methodological Answer : Apply EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate predictions with experimental soil/water half-life studies under OECD 307 guidelines .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.